[2,2-Bis(2-methylpropoxy)ethyl]benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-bis(2-methylpropoxy)ethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-13(2)11-17-16(18-12-14(3)4)10-15-8-6-5-7-9-15/h5-9,13-14,16H,10-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORFKGJOBOCHPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(CC1=CC=CC=C1)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2071441 | |
| Record name | Phenylacetaldehyde diisobutyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2071441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; sweet floral, delicate green odour | |
| Record name | Phenylacetaldehyde diisobutyl acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/939/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
| Record name | Phenylacetaldehyde diisobutyl acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/939/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.928-0.936 | |
| Record name | Phenylacetaldehyde diisobutyl acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/939/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
68345-22-2 | |
| Record name | [2,2-Bis(2-methylpropoxy)ethyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68345-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl acetaldehyde diisobutyl acetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068345222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, [2,2-bis(2-methylpropoxy)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenylacetaldehyde diisobutyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2071441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2,2-bis(2-methylpropoxy)ethyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYL ACETALDEHYDE DIISOBUTYL ACETAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7DD3LIZ6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | [2,2-Bis(2-methylpropoxy)ethyl]benzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Chemical Reactivity and Mechanistic Investigations of 2,2 Bis 2 Methylpropoxy Ethyl Benzene
Hydrolytic Stability and Kinetic Studies Under Varying Conditions
The stability of the acetal (B89532) linkage in [2,2-Bis(2-methylpropoxy)ethyl]benzene is highly dependent on the reaction conditions, particularly pH and temperature. Acetals are generally stable under neutral and basic conditions but are susceptible to cleavage in acidic environments.
Influence of pH and Temperature on Acetal Cleavage
The hydrolysis of acetals is a well-established acid-catalyzed process that proceeds via a carbocationic intermediate. The reaction is initiated by the protonation of one of the alkoxy oxygens, converting it into a good leaving group (an alcohol). Subsequent departure of the alcohol molecule results in the formation of a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step of the reaction. Nucleophilic attack by water on the oxocarbenium ion, followed by deprotonation, yields a hemiacetal, which then undergoes further hydrolysis to the corresponding aldehyde (phenylacetaldehyde) and alcohol (isobutanol).
The rate of this hydrolysis is profoundly influenced by the pH of the medium. Under acidic conditions, the concentration of the protonated acetal is higher, leading to an accelerated rate of cleavage. Studies on related benzylidene acetals have demonstrated a dramatic decrease in hydrolysis kinetics with increasing pH. For instance, the hydrolysis rate of some acetals can decrease by several orders of magnitude as the pH is raised from acidic to neutral levels. d-nb.info
Temperature also plays a critical role in the kinetics of acetal hydrolysis. As with most chemical reactions, an increase in temperature generally leads to a higher reaction rate due to the increased kinetic energy of the molecules, resulting in more frequent and energetic collisions. The specific rate constants for the hydrolysis of acetals can be determined at various temperatures to calculate the activation energy of the reaction, providing further insight into the reaction mechanism.
Table 1: General Influence of pH on Acetal Hydrolysis Rate
| pH Condition | Relative Rate of Hydrolysis | Mechanistic Implication |
| Strongly Acidic (pH < 3) | High | Efficient protonation of the acetal oxygen, leading to rapid formation of the oxocarbenium ion intermediate. d-nb.info |
| Mildly Acidic (pH 4-6) | Moderate to Low | Decreased concentration of the protonated acetal, resulting in a slower rate-determining step. d-nb.info |
| Neutral (pH 7) | Very Low / Negligible | Insufficient proton concentration to effectively catalyze the cleavage of the acetal bond. |
| Basic (pH > 8) | Extremely Low / Stable | The acetal linkage is stable as there is no acid catalyst to initiate the hydrolysis mechanism. |
Role of Acidic and Enzymatic Catalysis in Hydrolysis
Acidic Catalysis: The hydrolysis of this compound is subject to general acid catalysis. This means that any species capable of donating a proton can catalyze the reaction, not just the hydronium ion. The mechanism involves a proton transfer from the general acid to the acetal in the rate-determining step. The catalytic efficiency of different acids can be correlated using the Brønsted catalysis equation, which relates the rate constant to the acidity of the catalyzing acid.
Enzymatic Catalysis: While specific studies on the enzymatic hydrolysis of this compound are scarce, lipases are known to catalyze the hydrolysis of a wide range of esters and, in some cases, other functional groups. researchgate.net Some lipases have been shown to exhibit enantioselectivity in the hydrolysis of aromatic derivatives. d-nb.info It is plausible that certain hydrolases could catalyze the cleavage of the acetal bond in this compound. The mechanism of enzymatic hydrolysis would likely involve the binding of the substrate to the enzyme's active site, where specific amino acid residues would facilitate the catalytic cleavage, potentially with high stereoselectivity. The kinetics of such a reaction would be expected to follow Michaelis-Menten kinetics, characterized by a maximum reaction rate (Vmax) and a Michaelis constant (Km) that reflects the substrate's affinity for the enzyme.
Reactions of the Acetal Moiety
Beyond hydrolysis, the acetal group of this compound can participate in other transformations, such as transacetalization and stereoselective reactions.
Transacetalization with Diverse Alcohols and Aldehydes
Transacetalization is a reaction in which an acetal reacts with an alcohol or an aldehyde in the presence of an acid catalyst to form a new acetal. This process is an equilibrium reaction and can be driven to completion by using a large excess of the reactant alcohol or by removing one of the products.
For this compound, transacetalization with a different alcohol (R'OH) would lead to the formation of a new acetal of phenylacetaldehyde (B1677652) and the release of isobutanol. Similarly, reaction with a different aldehyde (R'CHO) in the presence of isobutanol would result in the formation of a new acetal of the reactant aldehyde. The reaction proceeds through the same oxocarbenium ion intermediate as in hydrolysis, which is then trapped by the new alcohol.
This reaction is synthetically useful for the protection of diols or for the synthesis of different acetals without having to isolate the parent aldehyde. For instance, the reaction of this compound with a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, would lead to the formation of a cyclic acetal (a 1,3-dioxolane (B20135) or 1,3-dioxane (B1201747) derivative, respectively).
Table 2: Illustrative Transacetalization Reactions
| Reactant with this compound | Catalyst | Expected Major Products |
| Methanol (B129727) (excess) | Acid (e.g., p-TsOH) | [2,2-Dimethoxyethyl]benzene, Isobutanol |
| Ethylene Glycol | Acid (e.g., p-TsOH) | 2-(Phenylmethyl)-1,3-dioxolane, Isobutanol |
| Benzaldehyde (B42025) | Acid (e.g., p-TsOH) | Benzaldehyde diisobutyl acetal, Phenylacetaldehyde |
Stereoselective Transformations at the Acetal Carbon
The acetal carbon in this compound is prochiral. If the two isobutoxy groups were different, or if the reaction involved a chiral reagent or catalyst, stereoselective transformations could be achieved.
Reactions involving the cleavage of the acetal bond with chiral Lewis acids or organometallic reagents can proceed with high diastereoselectivity, especially in the case of cyclic acetals derived from chiral diols. nii.ac.jp Although this compound is acyclic, the principles of stereoselective cleavage could still apply. For example, reaction with a chiral Lewis acid could lead to the preferential formation of one enantiomer of a product if the subsequent reaction with a nucleophile is stereoselective.
Furthermore, if the isobutoxy groups were replaced with a chiral diol to form a chiral cyclic acetal, subsequent reactions at the acetal carbon could be highly diastereoselective. The chiral auxiliary (the diol) would direct the approach of a nucleophile to one face of the intermediate oxocarbenium ion, leading to the preferential formation of one stereoisomer.
Reactivity of the Benzene (B151609) Ring
The benzene ring of this compound is susceptible to electrophilic aromatic substitution reactions. The [2,2-bis(2-methylpropoxy)ethyl]- substituent is an alkyl group, which is known to be an activating group and an ortho-, para-director. The activating nature arises from the electron-donating inductive effect of the alkyl chain, which enriches the electron density of the aromatic ring, making it more susceptible to attack by electrophiles.
Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur primarily at the ortho and para positions of the benzene ring. The steric bulk of the diisobutoxyethyl group might influence the ortho/para ratio, potentially favoring substitution at the less sterically hindered para position.
It is also important to consider the reactivity of the benzylic protons (the CH2 group adjacent to the benzene ring). These protons can be susceptible to radical abstraction or oxidation under certain conditions, leading to functionalization at the benzylic position. khanacademy.org
Table 3: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Major Predicted Products (Ortho and Para Isomers) |
| Nitration | HNO₃, H₂SO₄ | [2,2-Bis(2-methylpropoxy)ethyl]-1-nitrobenzene |
| Bromination | Br₂, FeBr₃ | 1-Bromo-4-[2,2-bis(2-methylpropoxy)ethyl]benzene and 1-Bromo-2-[2,2-bis(2-methylpropoxy)ethyl]benzene |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-([2,2-Bis(2-methylpropoxy)ethyl]phenyl))ethan-1-one and 1-(2-([2,2-Bis(2-methylpropoxy)ethyl]phenyl))ethan-1-one |
Electrophilic Aromatic Substitution Reactions with Acetal Directing Effects
Electrophilic aromatic substitution (EAS) is a cornerstone of benzene chemistry. The regiochemical outcome of such reactions on a substituted benzene ring is governed by the electronic properties of the existing substituent. pitt.edulibretexts.orgpressbooks.pub For this compound, the substituent is the -CH₂CH(OCH₂CH(CH₃)₂)₂ group. To understand its directing effect, we must consider its electronic influence on the aromatic ring.
The substituent can be dissected into a benzylic methylene (B1212753) group (-CH₂-) and a diisobutyl acetal moiety. Alkyl groups are generally considered weakly activating and ortho, para-directing due to a positive inductive effect (+I) and hyperconjugation. libretexts.orglibretexts.org The oxygen atoms in the acetal group, being electronegative, exert an electron-withdrawing inductive effect (-I). However, they also possess lone pairs of electrons that can be donated through resonance, a positive mesomeric effect (+M), though this effect is not directly conjugated with the aromatic ring in this specific structure.
A representative electrophilic aromatic substitution reaction, such as nitration, is expected to yield a mixture of ortho and para isomers.
Table 1: Predicted Product Distribution for the Nitration of this compound
| Position of Substitution | Predicted Product | Expected Yield |
| ortho | 1-(2,2-Bis(2-methylpropoxy)ethyl)-2-nitrobenzene | Minor |
| meta | 1-(2,2-Bis(2-methylpropoxy)ethyl)-3-nitrobenzene | Trace/None |
| para | 1-(2,2-Bis(2-methylpropoxy)ethyl)-4-nitrobenzene | Major |
Note: This table represents a predicted outcome based on established principles of electrophilic aromatic substitution and steric effects. Actual experimental results may vary.
The mechanism for the formation of the para product would proceed through a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or sigma complex. The electron-donating nature of the alkyl portion of the substituent helps to stabilize the positive charge that develops on the ring during the addition of the electrophile, particularly when the charge is located on the carbon bearing the substituent. youtube.comlumenlearning.com
Oxidation and Reduction Pathways of the Aromatic Nucleus
The aromatic ring of this compound is generally resistant to both oxidation and reduction under standard conditions due to its inherent stability. openstax.orgyoutube.com
Oxidation: Vigorous oxidation, for instance with hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid, typically does not affect the benzene ring itself. Instead, if the side chain possesses benzylic hydrogens, it can be oxidized. libretexts.orglibretexts.org In the case of this compound, the benzylic carbon (the one directly attached to the ring) has two hydrogen atoms. Therefore, under harsh oxidative conditions, the entire side chain is cleaved, and the benzylic carbon is oxidized to a carboxylic acid, yielding benzoic acid. libretexts.orgleah4sci.com The acetal portion of the molecule would also be cleaved and oxidized under these conditions.
Reduction: The reduction of the aromatic nucleus, known as hydrogenation, requires forcing conditions, such as high pressure and temperature in the presence of a suitable catalyst like rhodium on carbon (Rh/C) or platinum oxide (PtO₂). youtube.comlibretexts.org Under these conditions, the benzene ring would be reduced to a cyclohexane (B81311) ring, forming [2,2-Bis(2-methylpropoxy)ethyl]cyclohexane. Standard catalytic hydrogenation conditions (e.g., H₂/Pd-C at atmospheric pressure) that would reduce an alkene are typically insufficient to reduce the aromatic ring. libretexts.org
It is important to note that the acetal functionality may also be susceptible to cleavage under the acidic or harsh conditions required for some of these transformations. For instance, acidic conditions can lead to the hydrolysis of the acetal back to the corresponding aldehyde. nih.gov
Radical Reactions and Mechanistic Pathways
The benzylic C-H bonds of alkylbenzenes are known to be particularly susceptible to radical reactions because the resulting benzylic radical is resonance-stabilized by the aromatic ring. numberanalytics.comucalgary.calibretexts.org this compound possesses two such benzylic hydrogens.
A common radical reaction is benzylic halogenation, often carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., peroxide or light). libretexts.orgyoutube.com This reaction is highly selective for the benzylic position. The mechanism proceeds via a free-radical chain reaction:
Initiation: A radical initiator generates a bromine radical from NBS.
Propagation: The bromine radical abstracts a benzylic hydrogen from this compound, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with another molecule of NBS (or Br₂ generated in situ) to form the benzylic bromide and a new bromine radical, which continues the chain.
Termination: The reaction is terminated by the combination of any two radicals.
The primary product of such a reaction would be [1-bromo-2,2-bis(2-methylpropoxy)ethyl]benzene.
Table 2: Key Intermediates in the Radical Bromination of this compound
| Intermediate | Structure | Role in Mechanism |
| Benzylic Radical | A resonance-stabilized radical formed by the abstraction of a benzylic hydrogen. The unpaired electron is delocalized over the benzylic carbon and the ortho and para positions of the aromatic ring. | Key intermediate in the propagation step, leading to the formation of the product. |
| Bromine Radical (Br•) | A highly reactive species that initiates the chain reaction by abstracting a hydrogen atom. | The chain-carrying species in the propagation steps. |
This table outlines the principal reactive intermediates based on the established mechanism of benzylic radical halogenation.
Advanced Spectroscopic and Analytical Characterization of 2,2 Bis 2 Methylpropoxy Ethyl Benzene for Structural Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules like [2,2-Bis(2-methylpropoxy)ethyl]benzene in solution. The molecule's structure, featuring a phenyl ring, a benzylic methine, and two bulky, symmetric isobutoxy groups, gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra.
Multi-Dimensional NMR for Complete Assignment and Conformational Analysis
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, a complete and unambiguous assignment of all proton and carbon signals requires two-dimensional (2D) NMR techniques. For a molecule with overlapping signals, such as the aromatic protons and the various aliphatic protons in the isobutoxy groups, 2D NMR is essential.
¹H-¹H Correlated Spectroscopy (COSY): This experiment would reveal the coupling relationships between protons. Key correlations would be observed between the methine proton of the isobutyl group (-CH(CH₃)₂) and the adjacent methylene (B1212753) protons (-OCH₂-), as well as between the same methine proton and the two methyl groups.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the benzylic CH proton at ~4.7 ppm to its carbon at ~102 ppm.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton. Expected HMBC correlations would include those from the benzylic proton to the aromatic C1 (ipso) carbon and from the methylene protons of the isobutoxy groups (-OCH₂-) to the acetal (B89532) carbon.
These multi-dimensional experiments collectively allow for the full assignment of the molecule's complex NMR spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Position/Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HMBC) |
| Phenyl | C1 (ipso) | - | ~138.0 | HMBC to benzylic CH₂ and CH |
| Phenyl | C2/C6 (ortho) | ~7.35 (m) | ~126.5 | COSY with C3/C5-H |
| Phenyl | C3/C5 (meta) | ~7.30 (m) | ~128.5 | COSY with C2/C6-H and C4-H |
| Phenyl | C4 (para) | ~7.25 (m) | ~125.8 | COSY with C3/C5-H |
| Ethyl Linker | -CH₂-Ph | 2.95 (d) | ~40.5 | COSY with acetal CH; HMBC to C1(ipso) |
| Acetal | -CH(O-)₂ | 4.70 (t) | ~102.3 | COSY with benzylic CH₂; HMBC to -OCH₂- |
| Isobutoxy | -OCH₂- | 3.15 (d) | ~75.0 | COSY with isobutyl CH; HMBC to acetal C |
| Isobutoxy | -CH(CH₃)₂ | 1.85 (m) | ~28.5 | COSY with -OCH₂- and -CH₃ |
| Isobutoxy | -CH₃ | 0.90 (d) | ~19.5 | COSY with isobutyl CH |
Dynamic NMR Spectroscopy for Intramolecular Processes
The structure of this compound contains two bulky isobutoxy groups attached to the acetal carbon. This steric hindrance can restrict the free rotation around the C-O and C-C single bonds. Dynamic NMR (DNMR) spectroscopy, particularly through variable temperature (VT-NMR) studies, is the ideal technique to investigate such intramolecular processes. researchgate.net
At low temperatures, the rotation around the acetal C-O bonds may become slow on the NMR timescale, potentially leading to the observation of distinct signals for the two isobutoxy groups if a preferred conformation makes them magnetically inequivalent. As the temperature is increased, the rate of rotation increases, causing these distinct signals to broaden, coalesce, and eventually sharpen into a single averaged signal. youtube.com By analyzing the line shapes at different temperatures, it is possible to calculate the activation energy (ΔG‡) for this rotational barrier, providing quantitative insight into the molecule's conformational flexibility. fao.orgnih.gov
NMR Studies of Reaction Intermediates
NMR spectroscopy is a powerful tool for monitoring chemical reactions and identifying transient intermediates. The synthesis of this compound, for instance, could proceed from phenylacetaldehyde (B1677652) and isobutanol. An alternative synthesis might involve the reaction of a Grignard reagent, such as benzylmagnesium chloride, with an orthoformate like triisobutyl orthoformate.
In such a Grignard reaction, ¹H NMR can be used to monitor the formation of the Grignard reagent itself and its subsequent reaction. walisongo.ac.id Studies have shown that NMR can characterize the structure and dynamics of organometallic intermediates in solution. nih.gov By acquiring NMR spectra of the reaction mixture at various time points, one could follow the consumption of reactants and the formation of the final product, potentially observing intermediate species like magnesium alkoxides.
Advanced Mass Spectrometry (MS) Techniques
Mass spectrometry provides critical information about a molecule's mass and fragmentation pattern, which helps in confirming its identity and structure.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision, typically to four or more decimal places. tandfonline.com This precision allows for the calculation of a unique elemental formula. For this compound, the molecular formula is C₁₆H₂₆O₂. HRMS would be used to confirm the mass of the molecular ion ([M]⁺) or a protonated/adduct ion, such as [M+H]⁺ or [M+Na]⁺, thereby verifying its elemental composition. mdpi.com
Table 2: HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| [M]⁺ | C₁₆H₂₆O₂ | 250.1933 |
| [M+H]⁺ | C₁₆H₂₇O₂⁺ | 251.2006 |
| [M+Na]⁺ | C₁₆H₂₆NaO₂⁺ | 273.1825 |
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a technique where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.orgwikipedia.org This process provides detailed structural information by revealing how the molecule breaks apart. For acetals, a common fragmentation pathway under electron ionization (EI) is the α-cleavage, which involves the loss of one of the alkoxy groups to form a stable oxonium ion. psu.edu
For this compound, the following fragmentation pathways are predicted:
Loss of an isobutoxy radical: The molecular ion ([C₁₆H₂₆O₂]⁺˙, m/z 250) can undergo cleavage of a C-O bond to lose an isobutoxy radical (•OCH₂CH(CH₃)₂), resulting in a stable oxonium ion at m/z 177. This is often a dominant peak in the mass spectra of acetals. psu.edu
Benzylic cleavage: A common fragmentation for alkylbenzene derivatives is the cleavage of the bond beta to the aromatic ring, leading to the formation of a benzyl (B1604629) cation or a rearranged tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91. docbrown.info
Loss of an isobutene molecule: Fragmentation can also proceed via the loss of a neutral isobutene molecule (C₄H₈) from a fragment ion, a common pathway for isobutyl ethers.
Table 3: Predicted Major Fragmentation Ions for this compound in EI-MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Identity |
| 250 | 177 | •C₄H₉O | [PhCH₂CH(O-isobutyl)]⁺ (Oxonium ion) |
| 250 | 91 | •C₉H₁₉O₂ | [C₇H₇]⁺ (Tropylium ion) |
| 177 | 103 | C₄H₈O | [PhCH₂CHO]⁺˙ (Phenylacetaldehyde ion) |
| 177 | 91 | C₄H₈O | [C₇H₇]⁺ (Tropylium ion) |
This detailed analysis using MS/MS allows for the confident structural confirmation of the compound by piecing together the observed fragments. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Profiling in Complex Matrices
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound from complex mixtures. The coupling of gas chromatography's high-resolution separation capabilities with the specific detection and structural information provided by mass spectrometry makes it ideal for quantitative profiling.
The quantitative analysis of this compound in a given matrix, such as environmental samples or flavor formulations, typically involves headspace or liquid injection of the sample extract into the GC. The compound is separated from other matrix components based on its boiling point and affinity for the GC column's stationary phase. Given its molecular weight and structure, it would exhibit a specific retention time under defined chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). For instance, on a standard non-polar column like a DB-5ms, it would have a significantly longer retention time than its precursor, phenylacetaldehyde. rsc.org
Upon elution from the GC column, the molecule enters the mass spectrometer's ion source, where it is typically ionized by electron impact (EI). The resulting molecular ion (M⁺) is often unstable for acetals and undergoes characteristic fragmentation, yielding a unique mass spectrum that serves as a chemical fingerprint. psu.edulibretexts.org The primary fragmentation pathway for acetals involves the cleavage of a C-O bond and the loss of an alkoxy radical to form a highly stable oxonium ion. psu.edu For this compound, this would involve the loss of an isobutoxy radical (•OCH₂CH(CH₃)₂) to form the base peak. Other significant fragments arise from the aromatic portion of the molecule, such as the tropylium ion (m/z 91), a common fragment for compounds containing a benzyl group. youtube.commiamioh.edu
For precise quantification, especially at low concentrations, methods often employ selected ion monitoring (SIM), which enhances sensitivity and selectivity by monitoring only a few characteristic fragment ions. nih.govresearchgate.net An internal standard, ideally a deuterated analog of the analyte, is typically added to the sample to correct for variations in sample preparation and instrument response, ensuring high accuracy and precision. nih.govemu.ee A calibration curve is generated by analyzing standards of known concentrations to establish a linear relationship between the peak area ratio (analyte/internal standard) and concentration.
Table 1: Predicted GC-MS Data for this compound
| Parameter | Predicted Value/Fragment | Notes |
|---|---|---|
| Molecular Weight | 250.38 g/mol | The theoretical molecular weight of the compound. |
| Retention Time | > 15 min | Predicted for a standard non-polar capillary column; longer than related, smaller molecules like phenylacetaldehyde. rsc.orgrsc.org |
| Molecular Ion (M⁺) | m/z 250 | Likely to be of very low abundance or absent due to the instability of the acetal functional group under EI conditions. psu.edulibretexts.org |
| Major Fragment 1 | m/z 177 | [M - OCH₂CH(CH₃)₂]⁺; corresponds to the loss of an isobutoxy group to form a stable oxonium ion. Expected to be the base peak. psu.edu |
| Major Fragment 2 | m/z 91 | [C₇H₇]⁺; the tropylium ion, characteristic of compounds with a benzyl moiety. youtube.commiamioh.edu |
Vibrational Spectroscopy (Infrared and Raman)
Analysis of Characteristic Functional Group Vibrations
The vibrational spectrum of this compound is dominated by contributions from its three main structural components: the monosubstituted benzene (B151609) ring, the aliphatic isobutyl groups, and the acetal (C-O-C) linkages.
Aromatic Ring Vibrations: The monosubstituted benzene ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range. libretexts.orgopenstax.org In-plane C=C stretching vibrations of the ring are observed in the 1450-1600 cm⁻¹ region, with two distinct bands usually visible near 1600 cm⁻¹ and 1500 cm⁻¹. openstax.orglibretexts.org The most diagnostic signals for a monosubstituted benzene ring are the strong C-H out-of-plane (oop) bending vibrations, which typically produce two strong bands in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions in the infrared spectrum. quimicaorganica.orgspectroscopyonline.com
Aliphatic Group Vibrations: The C-H bonds of the isobutyl and ethyl bridge moieties exhibit strong stretching vibrations in the 2850-2960 cm⁻¹ range, which are easily distinguishable from the aromatic C-H stretches. libretexts.org Bending vibrations for these aliphatic groups (CH₂, CH₃) occur in the 1470-1450 cm⁻¹ and 1385-1365 cm⁻¹ regions.
Acetal Group Vibrations: The acetal functional group is characterized by strong C-O stretching vibrations. Because there are two C-O single bonds attached to the same carbon, these vibrations are coupled, leading to intense, characteristic bands in the fingerprint region of the IR spectrum, typically between 1200 cm⁻¹ and 1000 cm⁻¹. rsc.org These bands are often some of the strongest in the spectrum.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3030 | Medium-Weak | Medium |
| Aliphatic C-H | Stretching | 2960 - 2850 | Strong | Strong |
| Aromatic C=C | Ring Stretching | 1610 - 1585, 1500 - 1450 | Medium | Strong |
| Aliphatic C-H | Bending (CH₂, CH₃) | 1470 - 1365 | Medium | Medium |
| Acetal C-O-C | Asymmetric/Symmetric Stretching | 1200 - 1000 | Strong | Weak |
Studies on Intermolecular Interactions and Hydrogen Bonding
The physical properties and behavior of this compound in a condensed phase are governed by its intermolecular interactions. As the molecule lacks any strong hydrogen bond donors (e.g., -OH or -N-H groups), it cannot self-associate via hydrogen bonding. libretexts.org However, the two ether oxygen atoms of the acetal group possess lone pairs of electrons and can act as hydrogen bond acceptors. acs.org This means that in the presence of protic solvents or other molecules with hydrogen bond donor capabilities (like water or alcohols), this compound can participate in intermolecular hydrogen bonding.
Furthermore, the presence of the aromatic ring introduces the possibility of other, more specific interactions. These include:
π-π Stacking: Interactions between the electron-rich π-systems of adjacent benzene rings. This type of interaction is a significant organizing force in many aromatic compounds. nih.gov
C-H···π Interactions: An interaction where an aliphatic or aromatic C-H bond acts as a weak donor to the face of the π-system of a nearby benzene ring. researchgate.nettandfonline.com
While specific experimental studies on the intermolecular interactions of this compound are not available, its structural features strongly suggest that a combination of dispersion forces, weak dipole-dipole interactions, and aromatic interactions governs its condensed-phase behavior. Its ability to act as a hydrogen bond acceptor would be relevant to its solubility and interactions in protic media. numberanalytics.com
Computational and Theoretical Investigations of 2,2 Bis 2 Methylpropoxy Ethyl Benzene
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic structure and energetic properties of molecules. For [2,2-Bis(2-methylpropoxy)ethyl]benzene, these calculations can predict its geometry, stability, and spectroscopic signatures with a high degree of accuracy.
The initial step in the computational analysis of this compound involves determining its most stable three-dimensional structure through geometry optimization. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are employed for this purpose. DFT methods, particularly with hybrid functionals like B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), have been shown to provide a reliable balance between accuracy and computational cost for organic molecules. nepjol.inforesearchgate.net Ab initio methods, while computationally more intensive, can offer even higher accuracy. nih.gov
The optimization process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface. Upon reaching this minimum, various electronic properties can be calculated. These include the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability. nepjol.info
Illustrative Optimized Geometrical Parameters for this compound
| Parameter | Calculated Value (Illustrative) | Method/Basis Set |
|---|---|---|
| C-C (aromatic) Bond Length | ~1.39 Å | DFT/B3LYP/6-311G(d,p) |
| C-C (alkyl) Bond Length | ~1.53 Å | DFT/B3LYP/6-311G(d,p) |
| C-O Bond Length | ~1.43 Å | DFT/B3LYP/6-311G(d,p) |
| C-H Bond Length | ~1.09 Å | DFT/B3LYP/6-311G(d,p) |
| Dihedral Angle (Ring-Chain) | Variable | DFT/B3LYP/6-311G(d,p) |
Note: The values in this table are illustrative and represent typical bond lengths for similar organic molecules. Specific computational studies on this compound are required for precise values.
Quantum chemical calculations are a powerful tool for predicting various spectroscopic parameters. For instance, the calculation of nuclear magnetic shielding tensors can be used to predict NMR chemical shifts. stackexchange.comdocbrown.infodocbrown.info By comparing these predicted shifts with experimental data, the accuracy of the computed structure can be validated. Similarly, the calculation of the second derivatives of the energy with respect to atomic displacements yields the vibrational frequencies, which can be compared with experimental Infrared (IR) and Raman spectra. nepjol.info This comparison helps in the assignment of the observed spectral bands to specific molecular vibrations.
Illustrative Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) (Illustrative) |
|---|---|
| C (ipso-aromatic) | ~140-145 |
| C (ortho-aromatic) | ~128-130 |
| C (meta-aromatic) | ~128-130 |
| C (para-aromatic) | ~126-128 |
| CH (acetal) | ~100-105 |
| CH2 (ethyl) | ~35-40 |
| CH2 (propoxy) | ~75-80 |
| CH (propoxy) | ~30-35 |
| CH3 (propoxy) | ~18-22 |
Note: These are illustrative values based on typical chemical shifts for similar functional groups. Actual values would require specific calculations.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide detailed information about individual molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of an ensemble of molecules over time. This approach is particularly useful for understanding the properties of this compound in condensed phases.
MD simulations model the interactions between molecules using a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion for each atom, the trajectory of the system can be simulated over time. This allows for the investigation of properties such as radial distribution functions, which describe the local structure of the liquid, and the influence of different solvents on the conformation and dynamics of the solute molecule. For instance, MD simulations of liquid benzene (B151609) have provided insights into its local structure and intermolecular dynamics. rsc.org
From the trajectories generated by MD simulations, various dynamic properties can be calculated. The mean square displacement of the molecules as a function of time can be used to determine the diffusion coefficient of this compound in a given medium. Furthermore, due to its amphiphilic character, with a nonpolar phenyl ring and more polar ether linkages, there is a potential for self-assembly into larger structures under specific conditions. MD simulations can be a powerful tool to investigate the initial stages of such aggregation processes, providing insights into the formation of micelles or other supramolecular structures.
Reaction Pathway Modeling and Transition State Analysis for Acetal (B89532) Transformations
The transformations of acetals, such as their formation from aldehydes and alcohols or their hydrolysis back to these precursors, are fundamental reactions in organic chemistry. Computational and theoretical investigations provide deep insights into the mechanisms of these transformations, particularly concerning the reaction pathways and the structures and energies of transition states. For this compound, which is the diisobutyl acetal of phenylacetaldehyde (B1677652), a detailed analysis of its acid-catalyzed hydrolysis serves as a representative example of acetal transformation.
Protonation of an Alkoxy Oxygen: The reaction is initiated by the protonation of one of the isobutoxy oxygen atoms by an acid catalyst (H₃O⁺). This step converts the isobutoxy group into a good leaving group (isobutanol). gla.ac.uk
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. This results in the formation of a protonated hemiacetal.
Deprotonation to form the Hemiacetal: A water molecule acts as a base to deprotonate the newly added oxygen, yielding a neutral hemiacetal intermediate. Hemiacetals are typically unstable and are considered midpoint intermediates in the hydrolysis process. acs.org
Protonation of the Second Alkoxy Group: The oxygen of the remaining isobutoxy group in the hemiacetal is protonated by the acid catalyst.
Elimination of the Second Alcohol Molecule: The second molecule of isobutanol departs, leading to the formation of a protonated aldehyde.
Final Deprotonation: A final deprotonation step by a water molecule yields the final products: phenylacetaldehyde and two molecules of isobutanol.
For instance, computational calculations on the acetalization of 2-chlorobenzaldehyde (B119727) with methanol (B129727) have shown that the hemiacetal intermediate possesses the highest formation energy compared to the starting aldehyde and the final acetal product, underscoring its instability. gla.ac.uk This aligns with the general understanding that hemiacetals are transient species in this reaction sequence.
Table 1: Calculated Relative Energies for the Acetalization of 2-Chlorobenzaldehyde
| Species | Relative Formation Energy (kJ/mol) |
| 2-Chlorobenzaldehyde | 0 |
| Hemiacetal Intermediate | 536.85 |
| Acetal Product | 20.92 |
This table is based on data from a computational study on 2-chlorobenzaldehyde and is intended to be illustrative of the general energy landscape of acetal formation/hydrolysis. gla.ac.uk
The rate-determining step, the formation of the oxocarbenium ion, involves a transition state where the C-O bond to the leaving alcohol is significantly elongated, and a substantial positive charge develops on the central carbon atom. Experimental studies on the hydrolysis of substituted benzaldehyde (B42025) acetals have produced a Hammett plot with a ρ value of -4.06. youtube.com This large negative value provides strong evidence for a significant buildup of positive charge in the transition state, which is consistent with the formation of a carbocation-like species.
The structure of the transition state is of paramount importance in determining the reaction's activation energy. In the transition state leading to the oxocarbenium ion, the carbon atom of the former acetal center transitions from a tetrahedral (sp³) hybridization towards a trigonal planar (sp²) geometry. The bond to the departing alcohol is partially broken, while the bond to the remaining oxygen atom shortens, acquiring partial double-bond character through resonance stabilization from the oxygen's lone pair.
Table 2: Hypothetical Transition State Parameters for Acetal Hydrolysis
| Parameter | Reactant (Acetal) | Transition State | Intermediate (Oxocarbenium Ion) |
| C-O (leaving group) bond length | ~1.43 Å | Partially elongated | Fully broken |
| C-O (remaining group) bond length | ~1.43 Å | Partially shortened | ~1.28 Å (partial double bond) |
| O-C-O bond angle | ~109.5° | Approaching 120° | 120° |
This table presents expected trends in geometric parameters during the rate-determining step of acetal hydrolysis based on general principles of reaction mechanisms.
For this compound, the bulky isobutyl groups are expected to exert a significant steric influence on the reaction pathway. This steric hindrance could potentially affect the stability of the ground state acetal and, more importantly, the transition state. While quantitative data for this specific molecule is not available, it is plausible that steric strain is relieved upon moving from the tetrahedral acetal to the more planar transition state, potentially accelerating the hydrolysis rate compared to less hindered acetals. However, severe steric crowding could also hinder the optimal solvation of the transition state, which could have a counteracting effect on the reaction rate.
Biogeochemical and Environmental Research of 2,2 Bis 2 Methylpropoxy Ethyl Benzene
Natural Occurrence and Detection as a Metabolite in Biological Systems
While [2,2-Bis(2-methylpropoxy)ethyl]benzene has not been specifically identified as a natural product or a common microbial metabolite, its core structural components—a benzene (B151609) ring and ether linkages—are prevalent in various biological systems and natural products. Simple aldehydes, which are structurally related to the acetal (B89532) group in the target compound, are known to occur naturally in plants, fruits, and as byproducts of microbial fermentation. who.inthealtheffects.orgwikipedia.orgdcceew.gov.au
Identification in Soil Microbial Communities
There is no direct evidence of this compound being identified in soil microbial communities. However, soil microorganisms are known to metabolize a vast array of organic compounds, including aromatic hydrocarbons and ethers. Phenylacetic acid, a derivative of the benzene portion of the target molecule, is a central intermediate in the microbial degradation of many aromatic compounds. nih.govpnas.org It is plausible that structurally similar compounds could be transiently formed and degraded by soil microflora. The degradation of complex organic pollutants, such as those found in gasoline, often involves a consortium of bacteria and fungi that can break down various hydrocarbons and ether-containing additives. nih.govresearchgate.net
Correlation with Specific Microbial Genera and Fungi
Specific microbial genera have not been directly associated with the metabolism of this compound. However, numerous microbial genera are well-documented for their ability to degrade structurally analogous compounds. For instance, species of Pseudomonas, Rhodococcus, Mycobacterium, and Acinetobacter are known to degrade aromatic hydrocarbons and ether compounds. nih.govnih.govresearchgate.netnih.gov Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, and other genera such as Aspergillus and Cunninghamella, are also recognized for their capacity to metabolize complex aromatic structures and ethers, often through cometabolism. nih.govoup.comdntb.gov.ualboro.ac.uk The degradation of fuel ethers like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) has been observed in propane-oxidizing bacteria, which utilize monooxygenase enzymes. asm.orgnih.gov
Biotransformation and Biodegradation Pathways
The biodegradation of this compound would likely involve the cleavage of its ether bonds and the degradation of the aromatic ring. The presence of both an aromatic ring and ether linkages suggests that multiple enzymatic systems would be required for its complete mineralization.
Mechanisms of Microbial Degradation
The microbial degradation of this compound would likely proceed through several key steps, based on pathways for similar molecules:
Ether Bond Cleavage: The initial attack would likely target the ether linkages. This can occur via oxidative cleavage catalyzed by monooxygenases, which hydroxylate the carbon atom adjacent to the ether oxygen. nih.govsemanticscholar.orgresearchgate.net This creates an unstable hemiacetal that spontaneously breaks down into an alcohol (2-methyl-1-propanol) and an aldehyde (phenylacetaldehyde). researchgate.net
Aromatic Ring Oxidation: The benzene ring can be attacked by monooxygenases or dioxygenases, leading to the formation of hydroxylated intermediates such as catechols. These intermediates are then susceptible to ring cleavage, a critical step in the degradation of aromatic compounds.
Degradation of Intermediates: The resulting phenylacetaldehyde (B1677652) would likely be oxidized to phenylacetic acid. nih.gov Phenylacetic acid is a well-known intermediate that is further degraded through a specific catabolic pathway involving a series of enzymatic reactions that ultimately lead to intermediates of central metabolism, like acetyl-CoA and succinyl-CoA. nih.govpnas.orgresearchgate.net The alcohol (2-methyl-1-propanol) would be oxidized through standard alcohol degradation pathways.
Interactive Table: Potential Microbial Genera Involved in the Degradation of Structurally Similar Compounds
| Microbial Genus | Compound Class Degraded | Key Enzymes |
| Pseudomonas | Aromatic Hydrocarbons, Ethers | Monooxygenases, Dioxygenases |
| Rhodococcus | Alkyl Ethers, Aromatic Ethers | Monooxygenases, P450 Enzymes |
| Mycobacterium | Fuel Ethers (e.g., MTBE) | Alkane Monooxygenase |
| Acinetobacter | Aromatic Compounds, Ethers | Various Oxidases |
| Phanerochaete | Lignin, Aromatic Ethers | Lignin Peroxidases, Manganese Peroxidases |
| Sphingobium | Lignin β-aryl ethers | β-etherases, Glutathione (B108866) S-transferases |
Enzymatic Systems Involved in Metabolite Processing
Several key enzyme systems are implicated in the breakdown of compounds structurally related to this compound:
Cytochrome P450 Monooxygenases (P450s): These enzymes are widespread in both bacteria and fungi and are known to catalyze the oxidation of a wide variety of substrates, including aromatic hydrocarbons and ethers. nih.govnih.gov They are key in the initial hydroxylation steps that lead to ether bond cleavage.
Alkane Monooxygenases: Found in certain bacteria, these enzymes, while primarily acting on alkanes, have been shown to cometabolize fuel ethers like MTBE and ETBE. asm.orgnih.gov
Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of cis-dihydrodiols, which are key intermediates in the aerobic degradation of aromatic compounds.
β-Etherases: Specifically involved in the cleavage of β-aryl ether bonds found in lignin, these enzymes, often found in bacteria like Sphingobium, utilize glutathione in their catalytic mechanism. researchgate.netrsc.org
Alcohol and Aldehyde Dehydrogenases: These enzymes are crucial for the subsequent degradation of the alcohol and aldehyde intermediates produced from ether cleavage. nih.gov
Environmental Fate and Transport Mechanisms
The environmental fate and transport of this compound will be governed by its physicochemical properties, which can be inferred from its structure as a substituted aromatic hydrocarbon and a dialkyl ether. It is likely to be classified as a volatile organic compound (VOC). nih.govusgs.gov
Key transport and fate processes include:
Volatilization: Due to its benzene ring and alkyl ether groups, the compound is expected to have a moderate to high vapor pressure, leading to volatilization from soil and water surfaces into the atmosphere. nih.govnih.gov
Adsorption: The compound's hydrophobicity, conferred by the benzene ring and alkyl chains, suggests it will adsorb to organic matter in soil and sediment. This process can retard its movement through the subsurface. usgs.gov
Leaching: Despite adsorption, its potential solubility in water could lead to leaching from contaminated soil into groundwater, a common issue with VOCs like benzene, toluene, ethylbenzene (B125841), and xylene (BTEX). olympianwatertesting.com
Atmospheric Degradation: In the atmosphere, it would be subject to degradation by photochemically produced hydroxyl radicals, a primary degradation pathway for many VOCs. researchgate.net
Biodegradation: As discussed previously, microbial degradation in soil and water would be a significant attenuation process, with rates dependent on environmental conditions such as oxygen availability, temperature, and the presence of adapted microbial communities. researchgate.netusgs.gov
Interactive Table: Summary of Environmental Fate and Transport Mechanisms for Analogous VOCs
| Process | Description | Influencing Factors |
| Volatilization | Movement from soil/water to the atmosphere. | Vapor pressure, temperature, air/water flow. |
| Adsorption | Binding to soil organic carbon and clay particles. | Soil organic matter content, clay content, hydrophobicity of the compound. |
| Leaching | Downward movement through the soil profile with water. | Water solubility, soil permeability, precipitation rates. |
| Biodegradation | Breakdown by microorganisms. | Oxygen levels, nutrient availability, microbial population, temperature. |
| Photodegradation | Breakdown by sunlight in the atmosphere or surface water. | Light intensity, presence of photosensitizers. |
Adsorption to Soil and Sediment Components
The tendency of an organic compound to adsorb to soil and sediment is a critical factor in determining its mobility and bioavailability in the environment. This process is primarily influenced by the compound's hydrophobicity and the organic carbon content of the soil or sediment. A key parameter used to quantify this is the soil organic carbon-water (B12546825) partition coefficient (Koc).
Generally, compounds with high logP values exhibit high Koc values, suggesting that this compound will be significantly sorbed to soils and sediments, particularly those with high organic matter content. This strong adsorption would limit its movement in the soil column and reduce its concentration in the aqueous phase. The primary mechanism of adsorption is likely hydrophobic partitioning, where the nonpolar benzene ring and isobutyl groups of the molecule associate with the nonpolar organic carbon in the soil matrix. Interactions with clay minerals may also occur but are generally less significant for non-ionic, hydrophobic compounds compared to the influence of organic matter.
Table 1: Estimated Physicochemical Properties for Adsorption Potential of this compound
| Property | Estimated Value | Source |
| logP (o/w) | 4.437 | thegoodscentscompany.com |
| Water Solubility | 2.149 mg/L @ 25 °C | thegoodscentscompany.com |
Note: These values are estimated and not from direct experimental measurement on this specific compound.
The low estimated water solubility of 2.149 mg/L further supports the prediction of strong adsorption to soil and sediment. thegoodscentscompany.com Chemicals with lower water solubility tend to have a greater affinity for the solid phase in an aqueous environment.
Volatilization and Leaching in Aquatic and Terrestrial Systems
The distribution of this compound between the air, water, and soil is governed by its volatility and its mobility in water, which in turn are influenced by its vapor pressure, water solubility, and adsorption characteristics.
Volatilization
Volatilization is the process by which a substance evaporates from soil or water surfaces into the atmosphere. A compound's potential for volatilization from water is often assessed using its Henry's Law Constant, which relates the concentration of the compound in the air to its concentration in water at equilibrium. While a direct Henry's Law Constant for this compound is not available, its potential for volatilization can be inferred from its vapor pressure and water solubility.
The estimated vapor pressure of this compound is 0.002 mmHg at 25°C. thegoodscentscompany.com This low vapor pressure suggests that the compound is not highly volatile. When present in soil, its strong adsorption to organic matter will further reduce its effective vapor pressure, limiting its volatilization from terrestrial systems. From aquatic systems, while its low water solubility would favor partitioning to the air, the low vapor pressure indicates that this process will likely be slow.
Leaching
Leaching is the process by which a substance is transported through the soil with water. The potential for a chemical to leach into groundwater is dependent on its water solubility and its adsorption to soil particles.
Given the very low estimated water solubility (2.149 mg/L) and the high estimated logP (4.437) of this compound, its leaching potential is expected to be low. thegoodscentscompany.com The strong adsorption to soil organic matter, as inferred from the high logP, will significantly retard its movement through the soil profile. Therefore, it is unlikely to be highly mobile in most soil types and is not expected to be a significant groundwater contaminant. In general, acetals are stable under basic and neutral conditions but can be hydrolyzed back to their constituent aldehyde and alcohol under acidic conditions. wikipedia.orgmasterorganicchemistry.com This hydrolysis could potentially increase the mobility of the resulting products (phenylacetaldehyde and isobutanol), although this process is dependent on the specific soil pH.
Table 2: Estimated Physicochemical Properties for Volatilization and Leaching Potential of this compound
| Property | Estimated Value | Source |
| Vapor Pressure | 0.002 mmHg @ 25 °C | thegoodscentscompany.com |
| Water Solubility | 2.149 mg/L @ 25 °C | thegoodscentscompany.com |
| logP (o/w) | 4.437 | thegoodscentscompany.com |
Note: These values are estimated and not from direct experimental measurement on this specific compound.
Applications in Advanced Chemical Synthesis and Material Science
Role as a Versatile Intermediate in Organic Synthesis
While specific documented instances of [2,2-Bis(2-methylpropoxy)ethyl]benzene as a versatile intermediate are scarce in published literature, its structure lends itself to such a role theoretically. hmdb.cafoodb.ca An intermediate in organic synthesis is a molecule that is formed from reactants and reacts further to produce the desired product.
The benzene (B151609) ring in this compound can serve as a foundational structure for the synthesis of more complex aromatic compounds. The ethylbenzene (B125841) moiety is a common starting point for various reactions. wikipedia.org For instance, the benzene ring can undergo electrophilic aromatic substitution reactions to introduce additional functional groups at the ortho, meta, or para positions, leading to a wide array of derivatives. The specific substitution pattern would be influenced by the directing effects of the existing alkyl group.
The most significant role of the this compound structure lies in protecting group chemistry. wikipedia.org The diisobutyl acetal (B89532) group is a classic protecting group for an aldehyde. wikipedia.orglibretexts.org In a multi-step synthesis, it is often necessary to protect a reactive functional group, like an aldehyde, to prevent it from reacting under certain conditions while another part of the molecule is being modified. organic-chemistry.org
The acetal functionality in this compound is formed from phenylacetaldehyde (B1677652) and isobutyl alcohol. This acetal is stable under neutral or basic conditions but can be readily removed (deprotected) under acidic conditions to regenerate the original aldehyde. wikipedia.orglibretexts.org This allows for selective reactions to be carried out on other parts of a molecule without affecting the aldehyde group.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C16H26O2 | foodb.caebi.ac.uk |
| Average Molecular Weight | 250.3764 g/mol | foodb.ca |
| IUPAC Name | This compound | foodb.ca |
| Synonyms | Phenylacetaldehyde diisobutyl acetal, 1,1-Diisobutoxy-2-phenylethane | foodb.ca |
Potential in Polymer Chemistry and Advanced Materials
The application of this compound in polymer chemistry and advanced materials is not well-documented. However, its structure suggests theoretical possibilities for its use after undergoing chemical transformations.
To function as a monomer for polymerization, a molecule typically needs to have at least two reactive functional groups. This compound in its current form is not a typical monomer. However, it could be chemically modified to become one. For example, functional groups could be introduced onto the benzene ring. If two polymerizable groups are introduced, it could potentially act as a monomer.
Alternatively, if the benzene ring is modified to contain a polymerizable group (like a vinyl group), the resulting molecule could be copolymerized with other monomers. The bulky diisobutyl acetal group would influence the physical properties of the resulting polymer, potentially increasing its solubility in organic solvents and affecting its thermal properties. A related compound, divinylbenzene, is used as a cross-linking agent in the production of polymers like styrene-divinylbenzene resins. epa.gov
Beyond synthesis, acetals can be used as specialty solvents or additives in various formulations. Given its aromatic nature and the presence of ether linkages, this compound would exhibit moderate polarity and good solvency for a range of organic compounds. While its primary documented use is as a fragrance ingredient due to its "sweet, almond, and cortex tasting" characteristics, its potential in other specialty chemical formulations, such as coatings or plasticizers, could be an area for future research. hmdb.cafoodb.ca The bulky isobutyl groups could impart flexibility if integrated into a polymer backbone.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Phenylacetaldehyde diisobutyl acetal |
| Phenylacetaldehyde |
| Isobutyl alcohol |
| Benzene |
| Ethylbenzene |
| Styrene |
| Divinylbenzene |
Future Research Directions and Emerging Paradigms
Development of Novel Catalytic Systems for Sustainable Synthesis
Currently, there are no established industrial or laboratory-scale syntheses specifically documented for [2,2-Bis(2-methylpropoxy)ethyl]benzene. Future research could focus on developing efficient and environmentally friendly catalytic systems for its production. Drawing inspiration from the synthesis of related compounds like ethylbenzene (B125841), which is produced on a massive scale, researchers could explore zeolite-based catalysts. researchgate.netresearchgate.net These materials offer shape-selectivity and high acidity, which could be tailored for the specific alkylation of benzene (B151609) to produce the target molecule. researchgate.net Investigations into liquid-phase alkylation using solid acid catalysts could also present a pathway to a more sustainable synthesis process, minimizing the use of corrosive and hazardous traditional catalysts. google.com
A comparative analysis of different catalytic approaches could be a valuable research direction. The table below outlines a potential research matrix for such a study.
| Catalyst Type | Potential Advantages | Research Focus |
| Zeolite Catalysts (e.g., ZSM-5, Beta) | High selectivity, reusability, reduced environmental impact. researchgate.netresearchgate.net | Optimizing reaction conditions (temperature, pressure, reactant ratios) for maximizing yield and minimizing by-products. |
| Solid Acid Catalysts | Ease of separation, potential for continuous flow processes. | Catalyst stability and lifetime studies; exploring different support materials. |
| Homogeneous Catalysts (e.g., Lewis acids) | High activity and conversion rates. researchgate.net | Development of recyclable catalyst systems to improve sustainability. |
In-Depth Mechanistic Understanding of Biotransformation Pathways
The biotransformation of this compound in biological systems is another unchartered territory. General principles of xenobiotic metabolism suggest that, as a benzene derivative, it would likely undergo phase I and phase II biotransformation reactions, primarily in the liver. wur.nl Phase I reactions, catalyzed by cytochrome P450 enzymes, could introduce hydroxyl groups, while phase II reactions would involve conjugation with molecules like glucuronic acid or sulfate (B86663) to enhance water solubility and facilitate excretion. wur.nl
Future research should aim to identify the specific metabolic pathways and the enzymes involved. Studies using in vitro models with liver microsomes from different species could provide initial insights into its metabolic fate. nih.gov It is also plausible that the biotransformation of this compound could follow pathways similar to other benzene derivatives, potentially leading to the formation of various metabolites. nih.govnih.gov
Advanced Analytical Methodologies for In Situ and Real-Time Monitoring
The development of sensitive and selective analytical methods is crucial for studying the environmental presence and biological fate of this compound. Currently, no specific analytical protocols for this compound are documented. Future research should focus on adapting established techniques for similar volatile organic compounds (VOCs).
Gas chromatography-mass spectrometry (GC-MS) would be a primary candidate for its detection and quantification due to its high sensitivity and specificity for VOCs. nih.govresearchgate.net For biological monitoring, methods would need to be developed to detect potential metabolites in urine or blood, similar to the approaches used for monitoring exposure to other industrial chemicals like ethylbenzene. researchgate.net The table below summarizes potential analytical techniques for future development.
| Analytical Technique | Sample Matrix | Potential Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Air, Water, Soil | Environmental monitoring and quantification. nih.govresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Biological fluids (urine, blood) | Analysis of polar metabolites. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Purified samples | Structural elucidation of metabolites. |
| In Situ Probes/Sensors | Industrial settings | Real-time monitoring of synthesis reactions or environmental release. |
Theoretical Prediction of Novel Reactivity and Interactions
Computational chemistry offers a powerful tool to predict the reactivity and potential interactions of this compound before extensive laboratory work is undertaken. Density functional theory (DFT) calculations could be employed to understand its electronic structure, predict reaction mechanisms, and identify sites susceptible to metabolic attack.
Molecular dynamics simulations could provide insights into its interactions with biological macromolecules, such as enzymes or receptors. These theoretical studies can guide experimental design, saving time and resources in the laboratory.
Exploration of its Role in Broader Biogeochemical Cycles
The potential role of this compound in biogeochemical cycles is entirely unknown. Future research could investigate its environmental persistence, potential for bioaccumulation, and pathways of degradation in different environmental compartments. Studies on its microbial degradation could reveal novel enzymatic pathways and identify microorganisms capable of its catabolism. Understanding its environmental fate is essential for assessing its potential ecological impact should it be produced or used on a larger scale.
Q & A
Basic: What are the optimal synthetic routes for [2,2-Bis(2-methylpropoxy)ethyl]benzene, and what methodological considerations ensure high yield and purity?
Answer:
The synthesis typically involves Williamson ether synthesis , where a benzene derivative (e.g., 1,2-bis(2-hydroxyethyl)benzene) reacts with 2-methylpropyl bromide in the presence of a strong base like NaOH or KOH. Key considerations:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization removes unreacted starting materials.
Example protocol :
| Reagent | Molar Ratio | Conditions | Yield (%) |
|---|---|---|---|
| 2-Methylpropyl bromide | 2.2 eq | NaOH, DMF, 70°C, 12h | ~75 |
| Note : Excess alkyl halide ensures complete etherification . |
Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
Answer:
- ¹H NMR :
- Aromatic protons: δ 6.8–7.2 ppm (multiplet, 5H, benzene).
- Ethyloxy protons: δ 3.4–3.6 ppm (triplet, 4H, -OCH₂CH₂O-).
- Isobutyl groups: δ 0.9–1.1 ppm (doublet, 12H, -CH(CH₃)₂).
- IR : Strong C-O-C stretches at 1100–1250 cm⁻¹.
- Mass Spectrometry : Molecular ion peak at m/z 280 (C₁₈H₂₈O₂⁺) with fragments at m/z 163 (benzene-ethyl fragment) .
Advanced: What role do hydrogen bonding interactions play in the crystal packing and stability of this compound derivatives?
Answer:
X-ray crystallography reveals that hydrogen bonds between ether oxygen atoms and adjacent protons (e.g., from water or NH groups in co-crystallized acids) stabilize the lattice. For example:
- In a co-crystal with benzene-1,3,5-tricarboxylic acid, O-H···N hydrogen bonds (2.8–3.0 Å) form 1D chains, which further assemble into 3D frameworks via π-π stacking (dihedral angle: 48.94° between aromatic rings) .
Table: Key crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | P-1 |
| Bond length (O-H···N) | 2.85 Å |
| Dihedral angle | 48.94° |
Advanced: How can computational methods like DFT predict the reactivity and electronic properties of this compound?
Answer:
- DFT calculations (B3LYP/6-311G**) model:
- Electrostatic potential maps identify nucleophilic/electrophilic sites (e.g., ether oxygens).
- Frontier molecular orbitals (HOMO-LUMO gap) predict UV absorption (e.g., λ_max ~270 nm).
- MD simulations : Assess solvation effects in polar solvents (e.g., water, ethanol) .
Advanced: How should researchers address contradictions in reported reaction conditions for introducing 2-methylpropoxy groups in aromatic systems?
Answer:
Contradictions often arise from solvent/base interactions or steric hindrance . For example:
- Base selection : KOH in DMF may yield higher purity than NaOH due to better solubility.
- Steric effects : Bulky substituents on benzene reduce yields; optimizing alkyl halide stoichiometry (2.2–2.5 eq) mitigates this.
Data analysis framework :
Compare reaction parameters (solvent, base, temperature) across studies.
Use DOE (Design of Experiments) to identify critical variables.
Validate with kinetic studies (e.g., monitoring via HPLC) .
Basic: What purification strategies are effective for isolating this compound from byproducts?
Answer:
- Liquid-liquid extraction : Separate unreacted alkyl halides using hexane/water.
- Distillation : Low-pressure distillation (boiling point ~250°C) isolates the product.
- Crystallization : Slow cooling in ethanol yields high-purity crystals (>95%) .
Advanced: How does the steric bulk of 2-methylpropoxy groups influence the compound’s reactivity in substitution reactions?
Answer:
The isobutyl groups create steric hindrance, reducing accessibility to the ether oxygen. This:
- Slows nucleophilic attacks (e.g., SN2 reactions with alkyl halides).
- Increases regioselectivity in electrophilic aromatic substitution (e.g., favoring para positions).
Experimental evidence : Kinetic studies show a 40% reduction in reaction rate compared to methoxy analogs .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
